3',5'-Difluoro-3-(4-fluorophenyl)propiophenone
Description
Molecular Architecture and Stereochemical Features
The molecular architecture of this compound exhibits a distinctive propiophenone backbone with strategic fluorine substitutions that significantly influence its three-dimensional structure and conformational behavior. The compound contains three fluorine atoms positioned at specific locations: two fluorine substituents at the 3' and 5' positions of one phenyl ring, and one fluorine atom at the para position of the second phenyl group. This arrangement creates a highly polarized molecular framework with enhanced dipole moments and modified electronic distribution compared to non-fluorinated analogs.
The stereochemical features of fluorinated propiophenones demonstrate remarkable conformational preferences that are directly influenced by the electronic properties of the fluorine substituents. Research on related 2'-fluoro-substituted acetophenone derivatives has revealed that fluorinated aromatic ketones preferentially adopt s-trans conformations in solution, where the carbonyl group and the fluorinated phenyl ring maintain specific angular relationships. This conformational preference arises from the strong dipolar interactions between the electron-withdrawing fluorine atoms and the carbonyl functionality, leading to stabilization of particular rotational isomers.
The presence of multiple fluorine atoms in this compound creates a complex interplay of electronic effects that influence the overall molecular geometry. The 3,5-difluoro substitution pattern on one phenyl ring generates a symmetrical electronic environment that enhances the compound's stability and modifies its reactivity profile. Meanwhile, the para-fluorine substitution on the second phenyl ring contributes additional electronic perturbation that affects the entire molecular framework. These combined effects result in a unique stereochemical arrangement that distinguishes this compound from other fluorinated aromatic ketones.
Computational studies on similar fluorinated systems indicate that the dihedral angles between aromatic rings and the central carbonyl group are significantly influenced by fluorine substitution patterns. The electronic nature of the carbon-fluorine bonds, characterized by high ionic character and substantial dipole moments, plays a crucial role in determining the preferred conformational states and overall molecular architecture of these complex fluorinated structures.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through detailed analysis of both proton and carbon-13 spectra. The fluorine atoms in the molecule introduce characteristic coupling patterns and chemical shift perturbations that serve as diagnostic features for structural identification. Studies on related fluorinated acetophenone derivatives have demonstrated that through-space coupling interactions between fluorine atoms and nearby hydrogen or carbon nuclei can be observed when these atoms are constrained at distances smaller than the sum of their van der Waals radii.
The proton nuclear magnetic resonance spectrum of fluorinated propiophenones typically exhibits complex splitting patterns resulting from both through-bond and through-space coupling mechanisms. For compounds containing fluorine substituents in ortho positions relative to carbonyl groups, significant coupling constants between alpha-hydrogen atoms and fluorine nuclei have been observed, with values ranging from 3.20 to 5.03 hertz for five-bond hydrogen-fluorine couplings. Similarly, carbon-13 spectra reveal doublet patterns for alpha-carbon signals due to four-bond carbon-fluorine through-space couplings, with coupling constants typically ranging from 6.70 to 11.56 hertz.
The magnitude of these coupling constants correlates directly with the dielectric properties of the solvent environment, indicating that the conformational preferences and spatial arrangements of fluorinated aromatic ketones are sensitive to their chemical surroundings. This solvent dependence provides additional structural information and confirms the preferential adoption of specific conformational states in different media.
Infrared spectroscopy reveals characteristic absorption bands that are diagnostic for the functional groups present in this compound. The carbonyl stretching frequency, typically observed around 1700 wave numbers per centimeter for aromatic ketones, may exhibit slight shifts due to electronic effects from the fluorine substituents. Carbon-hydrogen stretching frequencies appear in the 3000 wave numbers per centimeter region, while carbon-fluorine bonds generate characteristic absorptions that provide confirmation of fluorine substitution patterns.
Mass spectrometry analysis of fluorinated aromatic ketones follows predictable fragmentation pathways that are influenced by the presence and positioning of fluorine atoms. The molecular ion peak appears at mass-to-charge ratio 264 for this compound, with characteristic fragmentation patterns including alpha-cleavage adjacent to the carbonyl group and loss of fluorinated aromatic fragments. The presence of multiple fluorine atoms creates distinctive isotope patterns that aid in molecular identification and structural confirmation.
| Spectroscopic Technique | Key Observations | Diagnostic Features |
|---|---|---|
| Proton Nuclear Magnetic Resonance | Through-space coupling patterns | Five-bond hydrogen-fluorine coupling (3-5 Hz) |
| Carbon-13 Nuclear Magnetic Resonance | Doublet patterns for alpha-carbons | Four-bond carbon-fluorine coupling (7-12 Hz) |
| Infrared Spectroscopy | Carbonyl stretching around 1700 cm⁻¹ | Carbon-fluorine bond absorptions |
| Mass Spectrometry | Molecular ion at m/z 264 | Alpha-cleavage fragmentation patterns |
X-ray Crystallographic Analysis
X-ray crystallographic studies of fluorinated aromatic compounds provide definitive structural information regarding bond lengths, bond angles, and molecular packing arrangements in the solid state. Research on related fluorinated systems has demonstrated that crystal structures reveal important details about the preferred conformational states and intermolecular interactions that govern the behavior of these compounds in condensed phases. For fluorinated propiophenones, crystallographic analysis typically confirms the preferential adoption of s-trans conformations, where the aromatic rings and carbonyl groups maintain nearly coplanar arrangements.
Crystallographic data for similar fluorinated acetophenone derivatives indicate that the benzene rings and carbonyl groups adopt dihedral angles approaching planarity, with values ranging from 169.9 to 179.8 degrees. These structural parameters confirm the conformational preferences predicted by solution-phase nuclear magnetic resonance studies and provide validation for theoretical calculations of molecular geometry.
The presence of fluorine atoms in the crystal structure creates opportunities for various intermolecular interactions, including carbon-hydrogen to fluorine hydrogen bonding and dipole-dipole interactions between adjacent molecules. These weak intermolecular forces influence the crystal packing arrangements and contribute to the overall stability of the solid-state structure. Distance measurements between hydrogen atoms and fluorine atoms in crystalline fluorinated compounds typically fall within the range of 2.3 to 2.8 angstroms, indicating the presence of significant attractive interactions.
Crystallographic analysis also reveals the precise positioning of fluorine substituents relative to other molecular components, providing detailed information about the electronic environment and steric interactions that influence molecular behavior. The electron density maps generated from X-ray diffraction data offer insights into the charge distribution within the molecule and confirm the highly electronegative nature of the fluorine substituents.
| Crystallographic Parameter | Typical Values | Structural Significance |
|---|---|---|
| Dihedral Angle (Aromatic-Carbonyl) | 169-180° | Near-planar s-trans conformation |
| Carbon-Fluorine Bond Length | 1.35-1.38 Å | Standard aromatic carbon-fluorine bond |
| Intermolecular Hydrogen-Fluorine Distance | 2.3-2.8 Å | Weak hydrogen bonding interactions |
| Unit Cell Parameters | Variable | Crystal packing arrangements |
Computational Modeling of Electronic Structure
Density functional theory calculations provide comprehensive insights into the electronic structure and energetic properties of this compound, enabling detailed understanding of the factors that govern its molecular behavior and reactivity. Computational studies on related fluorinated acetophenone systems have employed various theoretical levels, including Hartree-Fock methods with 6-31G(d) basis sets and B3LYP density functional theory calculations, to optimize molecular geometries and calculate relative energies of different conformational states.
The computational analysis reveals that s-trans conformations are energetically favored over s-cis arrangements by significant energy differences, confirming the experimental observations from nuclear magnetic resonance and crystallographic studies. The energy surfaces calculated for the dihedral angle defined by the oxygen-carbon-carbon-carbon sequence demonstrate clear minima corresponding to the preferred s-trans conformations, with energy barriers preventing facile interconversion to alternative conformational states.
Electronic structure calculations illuminate the role of fluorine substitution in stabilizing particular molecular conformations through electrostatic and orbital interactions. The high electronegativity of fluorine atoms creates substantial partial negative charges that interact repulsively with the electron-rich carbonyl oxygen, thereby destabilizing s-cis conformations where these groups are positioned in close proximity. Conversely, s-trans arrangements minimize these unfavorable electrostatic interactions and benefit from optimal orbital overlap patterns.
Molecular orbital analysis reveals the influence of fluorine substitution on the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which directly affect the compound's electronic properties and chemical reactivity. The electron-withdrawing nature of the fluorine substituents lowers the energy of both occupied and unoccupied orbitals, modifying the compound's behavior in electronic transitions and chemical reactions.
Natural bond orbital analysis provides detailed information about the charge distribution and bonding patterns within the molecule, quantifying the degree of charge transfer between different atomic centers and the polarization effects induced by fluorine substitution. These calculations reveal the highly ionic character of the carbon-fluorine bonds and the significant influence of fluorine atoms on the electronic environment of neighboring functional groups.
| Computational Method | Application | Key Results |
|---|---|---|
| Hartree-Fock 6-31G(d) | Geometry optimization | s-trans conformational preference |
| B3LYP Density Functional Theory | Energy calculations | Conformational energy differences |
| Molecular Orbital Analysis | Electronic properties | Modified orbital energy levels |
| Natural Bond Orbital Analysis | Charge distribution | Quantified fluorine effects |
Properties
IUPAC Name |
1-(3,5-difluorophenyl)-3-(4-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O/c16-12-4-1-10(2-5-12)3-6-15(19)11-7-13(17)9-14(18)8-11/h1-2,4-5,7-9H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCNQOCPHKBMAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC(=CC(=C2)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644603 | |
| Record name | 1-(3,5-Difluorophenyl)-3-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-80-4 | |
| Record name | 1-Propanone, 1-(3,5-difluorophenyl)-3-(4-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Difluorophenyl)-3-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme
- Starting materials: 3,5-difluorobenzene derivative and 4-fluorobenzoyl chloride or equivalent acylating agent.
- Catalyst: Aluminum chloride (AlCl3) or other Lewis acids.
- Solvent: Non-polar solvents such as dichloromethane or carbon disulfide.
- Temperature: Typically maintained at low temperatures (0 to 5 °C) to control exothermicity and improve selectivity.
- Workup: Quenching with water or dilute acid, followed by extraction and purification.
Mechanistic Considerations
The electron-withdrawing fluorine substituents reduce the electron density on the aromatic ring, which can decrease the rate of electrophilic aromatic substitution. However, the directing effects of fluorine atoms at the 3' and 5' positions favor acylation at the 3-position of the propiophenone framework, facilitating regioselective synthesis.
Industrial Scale Adaptations
- Use of continuous flow reactors to enhance heat dissipation and reaction control.
- Optimization of reactant molar ratios and catalyst loading to maximize yield.
- Purification by recrystallization or chromatographic methods to achieve high purity.
Alternative Synthetic Routes and Intermediate Preparation
While direct Friedel-Crafts acylation is the primary method, alternative routes involve the preparation of key intermediates such as fluorinated phenylboronic acids or halogenated toluene derivatives, which can then be converted into the target ketone.
Preparation of Fluorinated Phenylboronic Acid Intermediates
- Starting from 1-bromo-3,5-difluorobenzene, lithiation with n-butyllithium at -78 °C under inert atmosphere generates a lithiated intermediate.
- Subsequent reaction with triisopropyl borate followed by acidic workup yields 3,5-difluoro-4-methylphenylboronic acid with yields of 70-78%.
- This intermediate can be used in Suzuki coupling reactions to introduce the 4-fluorophenyl group onto the propiophenone backbone.
Halogen Exchange and Fluorination
- Halogenated precursors such as 5-bromo-1,2,3-trichlorobenzene can be subjected to nucleophilic fluorination using alkali metal fluorides (KF, LiF, NaF) in the presence of phase transfer catalysts (phosphonium or ammonium salts).
- Reactions are typically conducted in polar aprotic solvents like dimethylformamide or sulfolane at temperatures ranging from -80 °C to 50 °C.
- This method allows selective introduction of fluorine atoms, facilitating the synthesis of fluorinated aromatic ketones.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents & Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts Acylation | 3,5-difluorobenzene + 4-fluorobenzoyl chloride, AlCl3, 0-5 °C | 60-75 | Direct, well-established, scalable | Sensitive to moisture, regioselectivity challenges |
| Lithiation and Boronic Acid Synthesis | 1-bromo-3,5-difluorobenzene, n-BuLi, triisopropyl borate, -78 °C | 70-78 | High purity intermediate, versatile | Requires low temperature, inert atmosphere |
| Nucleophilic Fluorination | Halogenated precursors, KF/LiF/NaF, phase transfer catalyst, DMF, -80 to 50 °C | 65-80 | Selective fluorination, mild conditions | Requires specialized catalysts, longer reaction times |
Research Findings and Optimization Strategies
- Maintaining low temperatures during lithiation and fluorination steps is critical to prevent side reactions and decomposition.
- Use of phase transfer catalysts significantly improves fluorination efficiency and selectivity.
- Continuous flow techniques in Friedel-Crafts acylation enhance heat management and reaction reproducibility.
- Purification by recrystallization from hexane or chromatography ensures removal of unreacted starting materials and side products, yielding high-purity 3',5'-Difluoro-3-(4-fluorophenyl)propiophenone.
Chemical Reactions Analysis
Types of Reactions: 3’,5’-Difluoro-3-(4-fluorophenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential use in drug development. The presence of fluorine can significantly affect pharmacokinetics and biological activity, making it a valuable scaffold for designing new pharmaceuticals. Studies suggest that compounds with similar structures often exhibit enhanced interactions with enzymes or receptors, leading to increased biological activity .
Research has focused on the biological activities of 3',5'-Difluoro-3-(4-fluorophenyl)propiophenone, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes, potentially leading to therapeutic applications in treating diseases.
- Receptor Binding : Its binding affinity to various biological targets is being explored to understand its mechanism of action and therapeutic potential .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several steps:
- Fluorination : The reaction of precursor compounds such as 3,5-difluorophenylacetic acid with 4-fluorobenzoyl chloride under reflux conditions.
- Chemical Transformations : It undergoes various reactions including oxidation, reduction, and substitution, which can yield different derivatives useful in further research .
Case Studies and Research Findings
Recent studies have highlighted the potential applications of chalcone derivatives, which include structures similar to that of this compound. For instance:
- Chalcone Derivatives : Research indicates that chalcones exhibit various biological activities such as antioxidant properties and enzyme inhibition. The study emphasizes the importance of structural modifications for enhancing these activities .
- Antibacterial Properties : A series of synthetic chalcones were evaluated for their antibiofilm activities against Nontypeable Haemophilus influenzae, showcasing how structural variations can lead to significant differences in biological efficacy .
Mechanism of Action
The mechanism of action of 3’,5’-Difluoro-3-(4-fluorophenyl)propiophenone involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Substituent Position Variations
2',4'-Difluoro-3-(4-fluorophenyl)propiophenone (CAS: 654673-34-4)
- Structure : Fluorine atoms at 2' and 4' positions on one phenyl ring and a para-fluorophenyl group.
- Impact: The 2',4'-difluoro substitution creates distinct electronic effects compared to the 3',5' analog. The meta-fluorine (4') may enhance dipole interactions in crystal packing .
3',5'-Difluoro-3-(4-methoxyphenyl)propiophenone
- Structure : Replaces the 4-fluorophenyl group with a 4-methoxyphenyl moiety.
- Impact: The methoxy group ($-\text{OCH}_3$) is electron-donating, contrasting with fluorine’s electron-withdrawing nature. Such analogs are valuable in tuning solubility and metabolic stability in drug candidates .
Dioxane-Ring Derivatives (e.g., 2'-Chloro-4',5'-difluoro-3-(1,3-dioxan-2-yl)-propiophenone)
- Structure : Incorporates a 1,3-dioxane ring instead of a phenyl group.
- Impact : The dioxane ring enhances polarity and solubility in aqueous media, making these derivatives preferable as intermediates in hydrophilic drug synthesis. The chloro substituent introduces additional steric and electronic effects, affecting reaction pathways .
Halogen Substitution Effects
3',5'-Dichloro-3-(4-fluorophenyl)propiophenone
- Structure : Chlorine replaces fluorine at the 3' and 5' positions.
- However, it may also reduce metabolic stability due to stronger carbon-chlorine bonds resisting oxidative degradation .
3-(4-(Trifluoromethyl)phenyl)propionamide Derivatives
- Structure : Trifluoromethyl ($-\text{CF}_3$) substituent instead of fluorine.
- Impact : The $-\text{CF}_3$ group is highly electron-withdrawing, significantly lowering the pKa of adjacent protons. This property is exploited in protease inhibitors where strong electron withdrawal stabilizes transition states .
Structural and Electronic Properties
Biological Activity
3',5'-Difluoro-3-(4-fluorophenyl)propiophenone, with the molecular formula C15H11F3O and a molecular weight of 264.25 g/mol, is a fluorinated organic compound that has garnered attention for its potential medicinal applications. This article delves into the compound's biological activity, synthesis, and potential therapeutic uses, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a propiophenone framework with significant fluorine substitutions at the 3' and 5' positions of the phenyl ring, as well as a para-positioned fluorine on an adjacent phenyl group. These structural characteristics are crucial as they enhance the compound's lipophilicity and biological interactions compared to non-fluorinated counterparts.
Studies indicate that this compound exhibits binding affinity with various biological targets, including enzymes and receptors. The presence of fluorine atoms is known to influence metabolic stability and reactivity, which can enhance the biological activity of compounds in medicinal chemistry . Preliminary interaction studies suggest that similar compounds often show increased efficacy in inhibiting biological pathways related to cancer and other diseases.
Anticancer Properties
Research has highlighted the anticancer potential of fluorinated derivatives. For instance, compounds structurally related to this compound have shown cytotoxic effects against several cancer cell lines. In particular, studies have demonstrated that certain derivatives exhibit higher cytotoxicity against glioblastoma (U-87) than against triple-negative breast cancer (MDA-MB-231) cell lines .
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | U-87 | TBD | |
| Related Compound A | MDA-MB-231 | TBD | |
| Related Compound B | U-87 | TBD |
Antioxidant Activity
In addition to its anticancer properties, this compound may also exhibit antioxidant activity. Research has shown that derivatives with similar structures possess significant radical scavenging abilities, surpassing well-known antioxidants like ascorbic acid in efficacy .
Case Studies
Several case studies have explored the biological activity of fluorinated compounds similar to this compound:
- Cysteine Protease Inhibition : A study demonstrated that difluoromethyl ketones could act as reversible/irreversible inhibitors of cysteine proteases, highlighting their potential in developing therapeutic agents for various diseases .
- Antiviral Activity : Another investigation found that certain fluorinated compounds exhibited cytoprotective effects against viral infections by inhibiting key viral enzymes involved in replication .
Q & A
Q. What are the recommended synthetic methodologies for 3',5'-Difluoro-3-(4-fluorophenyl)propiophenone, and how do reaction conditions influence yield?
Answer: The synthesis of fluorinated propiophenones typically involves halogen substitution or catalytic carbonylation. For example, analogous compounds like 4,4'-difluorobenzophenone are synthesized via Friedel-Crafts acylation using AlCl₃ as a catalyst, with yields dependent on temperature (80–100°C) and stoichiometric ratios of fluorobenzene derivatives to acyl chlorides . For 3',5'-difluoro variants, introducing fluorine substituents may require controlled electrophilic substitution or transition-metal catalysis (e.g., Pd-mediated cross-coupling) to preserve regioselectivity. Reaction optimization should include monitoring via GC-MS or HPLC to track byproducts and adjust parameters like solvent polarity (e.g., dichloromethane vs. toluene) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Answer: Key characterization methods include:
- NMR Spectroscopy : ¹⁹F NMR is critical for verifying fluorine substitution patterns, while ¹H NMR resolves aromatic proton environments.
- X-ray Crystallography : For unambiguous structural confirmation, SHELX software (e.g., SHELXL) enables refinement of crystallographic data, particularly for resolving fluorine positions in solid-state structures .
- Mass Spectrometry : High-resolution ESI-MS or GC-MS validates molecular weight and detects impurities.
- Melting Point Analysis : Consistency with literature values (e.g., 68–70°C for related difluorophenylacetic acids) indicates purity .
Q. What are the stability considerations for storing this compound under laboratory conditions?
Answer: Fluorinated aromatic ketones are sensitive to light, heat, and moisture. Storage recommendations include:
- Temperature : –20°C in airtight containers under inert gas (N₂ or Ar) to prevent oxidation.
- Light Exposure : Amber glassware or opaque containers to avoid photodegradation.
- Moisture Control : Desiccants like silica gel in storage cabinets.
Stability studies for similar compounds (e.g., 4’-(2,4-difluorophenoxy)acetophenone) show decomposition rates <5% over 6 months under these conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in catalytic efficiency data during fluorination reactions?
Answer: Discrepancies in catalytic yields may arise from competing reaction pathways (e.g., electrophilic vs. radical mechanisms). To address this:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
- Computational Modeling : DFT calculations (e.g., Gaussian) can predict transition states and favorability of fluorination pathways.
- In Situ Monitoring : Real-time IR or Raman spectroscopy tracks intermediate formation. For example, ssnBVMO enzyme studies revealed competing hydrolysis and oxidation pathways in propiophenone derivatives, resolved by adjusting pH (4–6) and cofactor concentrations .
Q. What experimental strategies optimize enzymatic oxidation of this compound?
Answer: Enzymes like Baeyer-Villiger monooxygenases (BVMOs) can oxidize propiophenones to esters or lactones. Key optimizations include:
- Cofactor Recycling : Fusion enzymes (e.g., PTDH-L1-ssnBVMO) reduce NADPH dependency, achieving 62% conversion with 0.25 mM NADPH .
- Substrate Engineering : Introduce electron-withdrawing groups (e.g., –F) to enhance enzyme-substrate binding.
- Reaction Conditions : Temperatures ≤35°C and prolonged incubation (48–72 hours) improve turnover numbers (TONs up to 299) .
Q. How can crystallographic data address challenges in resolving fluorine atom positions in this compound?
Answer: Fluorine’s low electron density complicates X-ray diffraction. Mitigation strategies include:
- High-Resolution Data : Collect data to ≤1.0 Å resolution using synchrotron sources.
- Anomalous Dispersion : Utilize Cu-Kα radiation to enhance fluorine scattering factors.
- Software Refinement : SHELXL’s constraints (e.g., DFIX for bond lengths) improve fluorine placement accuracy. For example, CCDC 2163755 (a perfluorooctyl analog) was resolved using these methods .
Data Contradiction Analysis
Q. How should researchers interpret conflicting NMR and MS data for fluorinated propiophenone derivatives?
Answer: Discrepancies may arise from isotopic impurities or dynamic processes (e.g., keto-enol tautomerism).
- Isotopic Patterns : ¹⁹F-¹H coupling in NMR vs. isotopic peaks in MS (e.g., M+2 for Cl impurities).
- Variable-Temperature NMR : Resolve tautomeric equilibria by cooling samples to –40°C.
- Complementary Techniques : Pair NMR with X-ray data, as done for 4’-(2,4-difluorophenoxy)acetophenone .
Methodological Tables
Q. Table 1: Comparative Yields of Fluorinated Propiophenone Syntheses
| Method | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Friedel-Crafts Acylation | AlCl₃ | 80 | 72 | |
| Pd-Catalyzed Coupling | Pd(PPh₃)₄ | 100 | 65 | |
| Enzymatic Oxidation | ssnBVMO | 35 | 95 |
Q. Table 2: Stability Profile of this compound
| Condition | Degradation (%) | Time (Months) | Reference |
|---|---|---|---|
| Ambient Light | 15 | 3 | |
| –20°C (Inert Atmosphere) | 2 | 6 | |
| Humid Environment | 25 | 1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
